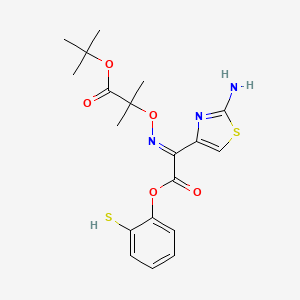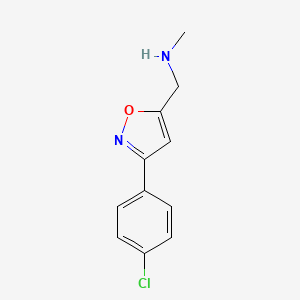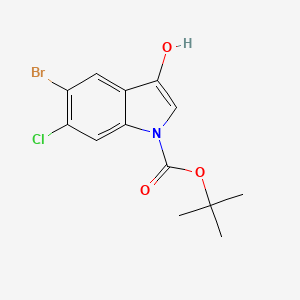
7-Nitrocinnolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitrocinnolin-4-amine is an organic compound that belongs to the class of cinnolines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a nitro group at the seventh position and an amino group at the fourth position on the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives followed by reduction processes. One common method includes the nitration of cinnoline using nitric acid and sulfuric acid to introduce the nitro group at the desired position. This is followed by the reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalytic hydrogenation over platinum or palladium catalysts is also employed for the reduction step in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Nitrocinnolin-4-amine undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in acidic conditions, catalytic hydrogenation with platinum or palladium catalysts.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 7-Aminocinnolin-4-amine.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Oxidation: Oxidized cinnoline derivatives.
Scientific Research Applications
7-Nitrocinnolin-4-amine has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 7-Nitrocinnolin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways. Molecular docking studies have shown that the compound can bind to specific enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
7-Chlorocinnolin-4-amine: Similar structure but with a chlorine atom instead of a nitro group.
7-Methylcinnolin-4-amine: Similar structure but with a methyl group instead of a nitro group.
7-Bromocinnolin-4-amine: Similar structure but with a bromine atom instead of a nitro group.
Uniqueness: 7-Nitrocinnolin-4-amine is unique due to the presence of both a nitro group and an amino group on the cinnoline ring. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-nitrocinnolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-7-4-10-11-8-3-5(12(13)14)1-2-6(7)8/h1-4H,(H2,9,11) |
InChI Key |
XNLPFUFOIWNMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)


![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)

![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)

![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
